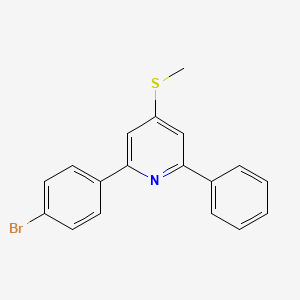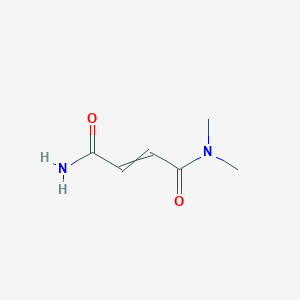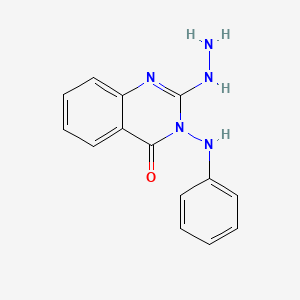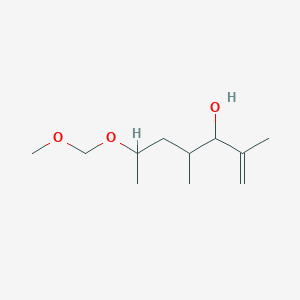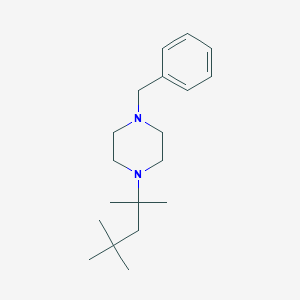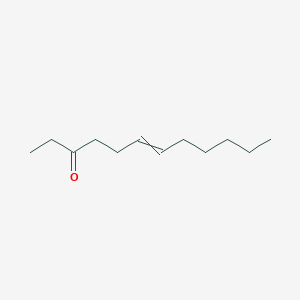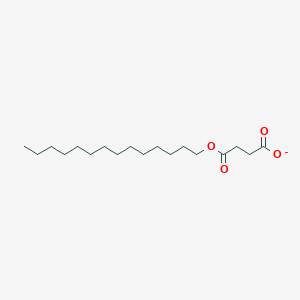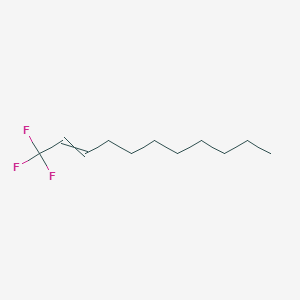![molecular formula C12H9NS B14312702 4-[(Thiophen-2-yl)ethynyl]aniline CAS No. 113744-46-0](/img/structure/B14312702.png)
4-[(Thiophen-2-yl)ethynyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Thiophen-2-yl)ethynyl]aniline: is an organic compound with the molecular formula C10H7NS It consists of an aniline group substituted with a thiophene ring through an ethynyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Thiophen-2-yl)ethynyl]aniline typically involves the following steps:
Sonogashira Coupling Reaction: This reaction is commonly used to form the ethynyl linkage between the thiophene and aniline groups. The reaction involves the coupling of 4-iodoaniline with 2-ethynylthiophene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Thiophen-2-yl)ethynyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
4-[(Thiophen-2-yl)ethynyl]aniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure.
Materials Science: It is employed in the synthesis of conductive polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism of action of 4-[(Thiophen-2-yl)ethynyl]aniline involves its interaction with molecular targets through its conjugated system. The ethynyl linkage and thiophene ring facilitate electron delocalization, which can influence the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in organic electronics or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Thiophen-2-yl)aniline: Lacks the ethynyl linkage, resulting in different electronic properties.
4-Ethynylaniline: Does not contain the thiophene ring, affecting its conjugation and reactivity.
2-Ethynylthiophene:
Propriétés
Numéro CAS |
113744-46-0 |
|---|---|
Formule moléculaire |
C12H9NS |
Poids moléculaire |
199.27 g/mol |
Nom IUPAC |
4-(2-thiophen-2-ylethynyl)aniline |
InChI |
InChI=1S/C12H9NS/c13-11-6-3-10(4-7-11)5-8-12-2-1-9-14-12/h1-4,6-7,9H,13H2 |
Clé InChI |
VXQYZSDNFQGYPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C#CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



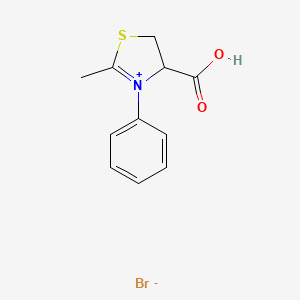
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
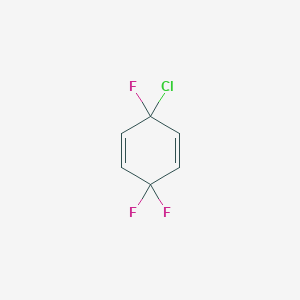
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
